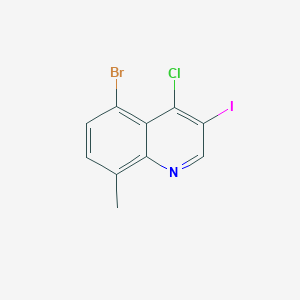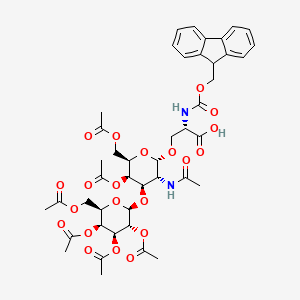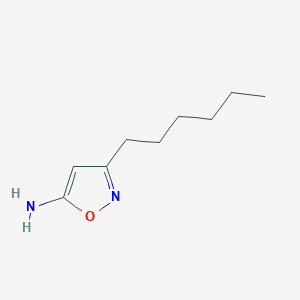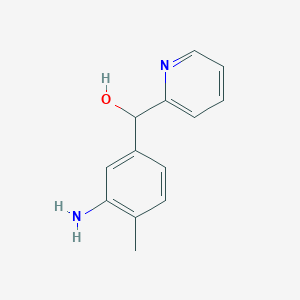
5-Bromo-4-chloro-3-iodo-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-iodo-8-methylquinoline typically involves multi-step reactions starting from 8-methylquinoline. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms at specific positions on the quinoline ring. Common methods include:
Chlorination and Iodination: 8-Methylquinoline can be chlorinated and iodinated using chlorine or iodine in concentrated sulfuric acid in the presence of silver sulfate.
Bromination: The bromination of 5-halo-8-methylquinolines can be achieved using N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-iodo-8-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-4-chloro-3-iodo-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound can be used to study the effects of halogenated quinolines on biological systems, including enzyme inhibition and receptor binding.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-iodo-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-methylquinoline
- 5-Iodo-8-methylquinoline
- 5-Bromo-8-methylquinoline
- 5-Fluoro-8-methylquinoline
Uniqueness
5-Bromo-4-chloro-3-iodo-8-methylquinoline is unique due to the presence of three different halogen atoms on the quinoline ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to other halogenated quinolines .
Properties
IUPAC Name |
5-bromo-4-chloro-3-iodo-8-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGHNNMRTDIPDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)


![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
![2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B1381401.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

